Cyclopentyl-(2,3-dimethoxy-benzyl)-amine Cyclopentyl-(2,3-dimethoxy-benzyl)-amine
Brand Name: Vulcanchem
CAS No.: 356094-55-8
VCID: VC2328973
InChI: InChI=1S/C14H21NO2/c1-16-13-9-5-6-11(14(13)17-2)10-15-12-7-3-4-8-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3
SMILES: COC1=CC=CC(=C1OC)CNC2CCCC2
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

CAS No.: 356094-55-8

Cat. No.: VC2328973

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine - 356094-55-8

Specification

CAS No. 356094-55-8
Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
IUPAC Name N-[(2,3-dimethoxyphenyl)methyl]cyclopentanamine
Standard InChI InChI=1S/C14H21NO2/c1-16-13-9-5-6-11(14(13)17-2)10-15-12-7-3-4-8-12/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3
Standard InChI Key PDRRFTJCMRGAFB-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1OC)CNC2CCCC2
Canonical SMILES COC1=CC=CC(=C1OC)CNC2CCCC2

Introduction

Chemical Identity and Properties

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine is an organic compound characterized by distinct chemical and physical properties that make it relevant for research applications. The compound's basic information is summarized in Table 1.

Table 1: Chemical Identity of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

ParameterValue
CAS Registry Number356094-55-8
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
IUPAC NameN-(2,3-dimethoxybenzyl)cyclopentanamine
Common SynonymsCHEMBRDG-BB 5568379; AKOS JY2026594; UKRORGSYN-BB BBV-120125; Benzenemethanamine, N-cyclopentyl-2,3-dimethoxy-

The physical properties of this compound, while primarily derived from predictive models rather than experimental measurements, offer valuable insights for handling and applications as shown in Table 2.

Table 2: Physical Properties of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine

PropertyValueNote
Boiling Point332.1±27.0 °CPredicted
Density1.05±0.1 g/cm³Predicted
pKa9.47±0.20Predicted
Physical StatePresumed liquid at room temperatureBased on related compounds
Minimum Purity (Commercial)95%As supplied by vendors

The compound features several functional groups that contribute to its chemical reactivity and potential biological activity, including a secondary amine linkage and two methoxy groups in the ortho and meta positions of the benzyl moiety .

Structural Characteristics

Cyclopentyl-(2,3-dimethoxy-benzyl)-amine contains several key structural elements that define its chemical behavior. The molecule consists of a cyclopentyl ring connected to a 2,3-dimethoxybenzyl group through a secondary amine. This arrangement creates a flexible molecule with multiple potential conformations.

The compound possesses specific structural features including:

  • A five-membered cyclopentyl ring

  • A benzyl group with two methoxy substituents at positions 2 and 3

  • A secondary amine (-NH-) linking these two components

  • Multiple rotatable bonds allowing conformational flexibility

Computational analysis of the molecule indicates it has 5 rotatable bonds and can form hydrogen bonds through its nitrogen atom (hydrogen bond donor) and oxygen atoms in the methoxy groups (hydrogen bond acceptors) . The topological polar surface area is approximately 30.5 Ų, suggesting moderate membrane permeability potential .

SupplierCatalog NumberPackage SizePurityAdditional Information
CP Lab SafetyALA-C348335-500mg500 mgNot specifiedClassified as bioactive small molecule
Kemix Pty LtdNot specified1g95%Lead time: 50 days
Santa Cruz Biotechnologysc-326714500 mgNot specifiedListed for proteomics research

Commercial sources typically provide the compound with a minimum purity of 95%, suitable for research applications . Specialized suppliers may offer higher purity grades for specific research requirements.

Related Compounds

Several structurally related compounds have been identified in the literature and commercial sources. Table 4 presents a comparison of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine with its closely related analogs.

Table 4: Comparison of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine with Related Compounds

Compound NameCAS NumberMolecular FormulaKey Structural Difference
Cyclopentyl-(2,3-dimethoxy-benzyl)-amine356094-55-8C14H21NO2Reference compound
Cyclopentyl-(2,5-dimethoxy-benzyl)-amine355814-38-9C14H21NO2Methoxy groups at positions 2,5 instead of 2,3
Cyclopentyl-(3,4-dimethoxy-benzyl)-amine hydrochloride210291-83-1C14H22ClNO2Methoxy groups at positions 3,4 and present as HCl salt

The positional isomerism of the methoxy groups in these related compounds likely results in different physicochemical properties and potentially distinct biological activities. The hydrochloride salt form may offer improved water solubility compared to the free base.

Future Research Directions

Based on analysis of the literature and structural features of Cyclopentyl-(2,3-dimethoxy-benzyl)-amine, several promising research directions emerge:

  • Exploration of its potential as a building block in the synthesis of histamine receptor ligands, particularly histamine-3 receptor compounds, given the structural similarities to compounds mentioned in patent literature

  • Investigation of structure-activity relationships by systematic modification of the cyclopentyl ring and dimethoxybenzyl moieties to optimize properties for specific biological targets

  • Development of improved synthetic routes with higher yields and stereoselectivity if applicable

  • Comprehensive pharmacological profiling to better understand its potential therapeutic applications, particularly given its classification as a bioactive small molecule

The current literature suggests particular promise for exploration in the context of cyclopropylamine derivatives as potential histamine-3 receptor ligands, which have applications in treating various conditions and disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator